Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2059945-25-2) is a pyrazole derivative characterized by a 2,6-difluorophenyl substituent and an ethyl ester functional group. Its molecular formula is C₁₃H₁₂F₂N₂O₃, with a molecular weight of 282.24 g/mol .
Properties
Molecular Formula |
C13H12F2N2O3 |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-20-11(18)6-8-7-16-17(13(8)19)12-9(14)4-3-5-10(12)15/h3-5,7,16H,2,6H2,1H3 |
InChI Key |
ZWPKIVRMOHNWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in fluorine substitution patterns, ester groups, and additional substituents. Key comparisons are summarized below:
Substituent Position on the Phenyl Ring
- Ethyl 2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2059954-64-0): Fluorine atoms at the 2- and 4-positions of the phenyl ring. Molecular formula: C₁₃H₁₂F₂N₂O₃ (MW: 282.24 g/mol).
Ethyl 2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 75564-85-1):
Ester Group Variations
Methyl 2-[2-(2,6-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060058-57-1):
2-[2-(2,6-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid (CAS: 2060026-01-7):
Additional Substituents on the Pyrazole Ring
- Ethyl 2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060040-15-3):
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogs
| Compound (CAS) | Molecular Formula | MW (g/mol) | Substituents | Key Feature |
|---|---|---|---|---|
| 2059945-25-2 (Target) | C₁₃H₁₂F₂N₂O₃ | 282.24 | 2,6-difluorophenyl, ethyl ester | Balanced lipophilicity and reactivity |
| 2059954-64-0 (2,4-difluoro analog) | C₁₃H₁₂F₂N₂O₃ | 282.24 | 2,4-difluorophenyl | Reduced steric hindrance |
| 75564-85-1 (2-fluoro analog) | C₁₃H₁₃FN₂O₃ | 264.25 | 2-fluorophenyl | Lower electronegativity |
| 2060058-57-1 (methyl ester analog) | C₁₂H₁₀F₂N₂O₃ | 268.22 | Methyl ester | Higher polarity |
| 2060026-01-7 (acetic acid derivative) | C₁₁H₈F₂N₂O₃ | 254.19 | Carboxylic acid | Enhanced water solubility |
| 2060040-15-3 (5-methyl analog) | C₁₄H₁₄F₂N₂O₃ | 296.27 | 5-methyl pyrazole | Increased metabolic stability |
Impact of Fluorine Substitution
- The 2,6-difluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing the electrophilicity of the pyrazole ring compared to mono-fluoro or 2,4-difluoro analogs .
- 2,4-Difluoro analogs may exhibit improved solubility in aprotic solvents due to reduced symmetry .
Role of the Ester Group
- Ethyl esters generally offer a compromise between lipophilicity and hydrolytic stability. Methyl esters degrade faster under basic conditions, while free carboxylic acids are more prone to ionization in physiological environments .
Biological Activity
Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available pyrazole derivatives. The synthetic route often includes the formation of the pyrazole ring followed by functionalization to introduce the ethyl acetate moiety. Detailed methodologies can be found in patent literature and synthetic studies that outline various approaches to obtain this compound with high purity and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : IC50 values ranging from 2.43 to 7.84 μM indicate effective growth inhibition.
- HepG2 (Liver Cancer) : IC50 values between 4.98 and 14.65 μM suggest selective cytotoxicity towards liver cancer cells .
These results position the compound as a promising candidate for further development as an anticancer agent.
The biological activity of this compound appears to be mediated through several mechanisms:
-
Microtubule Destabilization : The compound has shown potential as a microtubule-destabilizing agent, which is critical in disrupting cancer cell mitosis.
Compound % Inhibition at 20 µM Ethyl 2-[...]-acetate 40.76–52.03% - Apoptosis Induction : The compound enhances caspase-3 activity (1.33–1.57 times) at concentrations of 10 µM, indicating its role in promoting programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle alterations in MDA-MB-231 cells at lower concentrations (e.g., 2.5 µM), further supporting its anticancer efficacy.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Study on MDA-MB-231 Cells : This study confirmed that the compound induces morphological changes indicative of apoptosis and significantly affects cell viability.
- Dosage : Various concentrations were tested (0.5–20 µM).
- Findings : Enhanced apoptosis markers were observed at higher concentrations.
- In Vivo Models : Preliminary animal studies are necessary to confirm the in vitro findings and evaluate pharmacokinetics and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
